Epoprostenol E-isomer Sodium Salt
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Overview
Description
Epoprostenol E-isomer Sodium Salt is a synthetic analog of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation. It is primarily used in the treatment of pulmonary arterial hypertension, where it helps to improve exercise capacity and reduce symptoms by dilating blood vessels and preventing blood clots .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Epoprostenol E-isomer Sodium Salt involves multiple steps, starting from prostaglandin intermediatesThe reaction conditions typically involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the correct stereochemistry is achieved .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The final product is usually lyophilized to ensure stability and ease of storage .
Chemical Reactions Analysis
Types of Reactions: Epoprostenol E-isomer Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups, potentially forming ketones or aldehydes.
Reduction: Reduction reactions can target the epoxy group, converting it into diols.
Substitution: Substitution reactions can occur at the hydroxyl groups, where they can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce diols .
Scientific Research Applications
Epoprostenol E-isomer Sodium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of prostaglandins and their analogs in various chemical reactions.
Biology: Researchers use it to investigate the role of prostacyclin in cellular signaling and vascular biology.
Medicine: It is extensively studied for its therapeutic effects in pulmonary arterial hypertension and other cardiovascular diseases.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes
Mechanism of Action
Epoprostenol E-isomer Sodium Salt exerts its effects primarily through the activation of prostacyclin receptors (IP receptors) on the surface of vascular endothelial cells and platelets. This activation leads to an increase in cyclic adenosine monophosphate (cAMP) levels, resulting in vasodilation and inhibition of platelet aggregation. The compound also interacts with other signaling pathways, including those involving nitric oxide and endothelin, to exert its therapeutic effects .
Comparison with Similar Compounds
Prostacyclin (PGI2): The natural analog of Epoprostenol, with similar vasodilatory and anti-platelet effects.
Iloprost: A synthetic analog with a longer half-life and similar therapeutic applications.
Treprostinil: Another synthetic analog used in the treatment of pulmonary arterial hypertension, with different pharmacokinetic properties.
Uniqueness: Epoprostenol E-isomer Sodium Salt is unique due to its specific stereochemistry, which influences its interaction with prostacyclin receptors and its overall pharmacological profile. Its rapid onset of action and short half-life make it particularly suitable for acute management of pulmonary arterial hypertension .
Properties
Molecular Formula |
C20H32NaO5 |
---|---|
Molecular Weight |
375.5 g/mol |
InChI |
InChI=1S/C20H32O5.Na/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22;/h8,10-11,14,16-19,21-22H,2-7,9,12-13H2,1H3,(H,23,24);/b11-10+,15-8+;/t14-,16+,17+,18+,19-;/m0./s1 |
InChI Key |
WHVPOEPABJZBBY-SKCVCGPLSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C\CCCC(=O)O)/O2)O)O.[Na] |
Canonical SMILES |
CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)O2)O)O.[Na] |
Origin of Product |
United States |
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